6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
The compound “6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “2-thioxo” indicates the presence of a sulfur atom at the 2-position of the ring, and the “4(1H)-one” indicates a carbonyl group at the 4-position. The “6-[4-(propan-2-yl)phenyl]” part of the name suggests a phenyl ring with a propan-2-yl (isopropyl) substituent attached to the 6-position of the pyrimidine ring .Scientific Research Applications
Antimicrobial Applications
The structural framework of 6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives has been utilized in the synthesis of novel compounds with antimicrobial properties. For example, derivatives have been synthesized with varying degrees of antimicrobial activity, as demonstrated through various assays against a range of microbial species. This implies a potential application in developing new antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018), (Kumar, Sharma, Kumari, & Kalal, 2011).
Antitumor Activity
Compounds based on the this compound structure have also shown promise in antitumor applications. Studies have found that certain derivatives exhibit potent anticancer activity against various human cancer cell lines, suggesting their potential use in cancer therapy (Hafez & El-Gazzar, 2017).
Anti-inflammatory Applications
Some derivatives of this compound have been synthesized and tested for anti-inflammatory activity. The results indicated significant anti-inflammatory effects, which could be leveraged in the development of new anti-inflammatory drugs (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010).
Heterocyclic Chemistry
This chemical scaffold is a versatile precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for the development of drugs with diverse therapeutic effects. The ability to incorporate the pyrimidine thione into complex heterocyclic structures offers a broad spectrum of chemical and pharmacological properties for exploration (Reheim, Abdel Hafiz, & Elian, 2016).
Corrosion Inhibition
Beyond biomedical applications, derivatives of this compound have been investigated as corrosion inhibitors. These studies provide insights into the potential industrial applications of these compounds, particularly in protecting metals from corrosion, which is a significant concern in various industries (Singh, Singh, & Quraishi, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(4-propan-2-ylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8(2)9-3-5-10(6-4-9)11-7-12(16)15-13(17)14-11/h3-8H,1-2H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVXCIQXMMTOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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